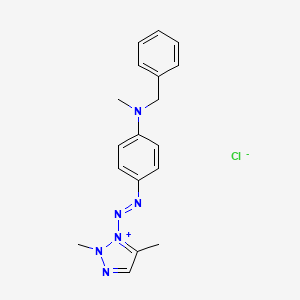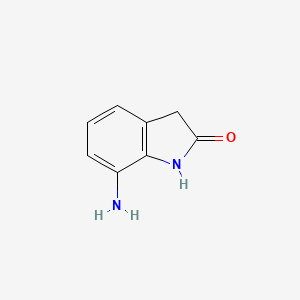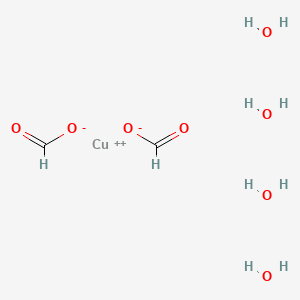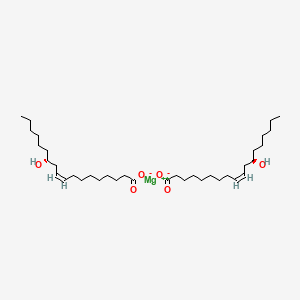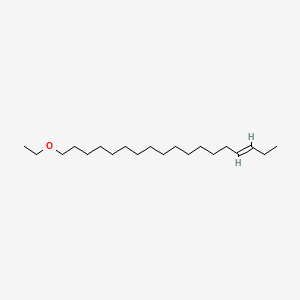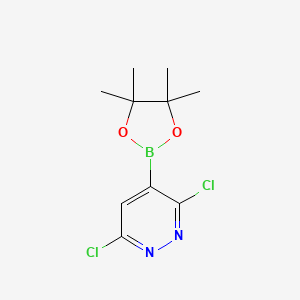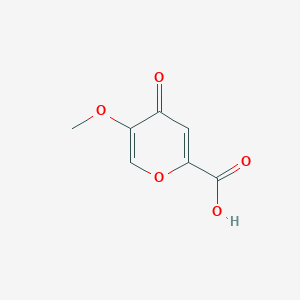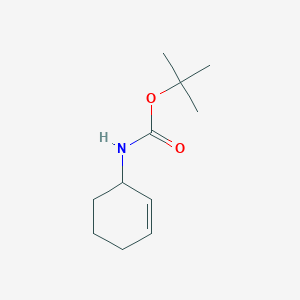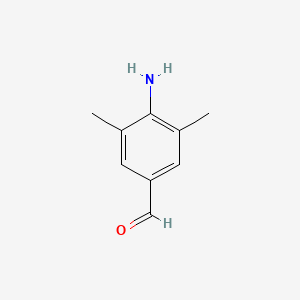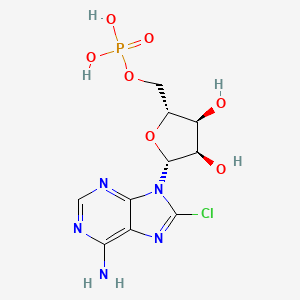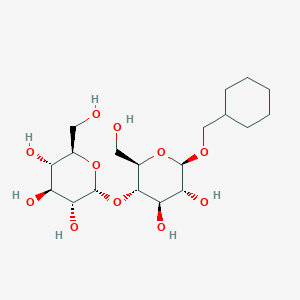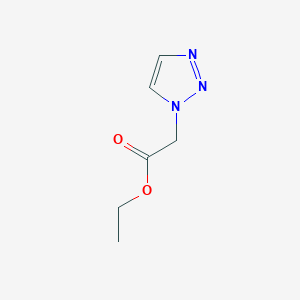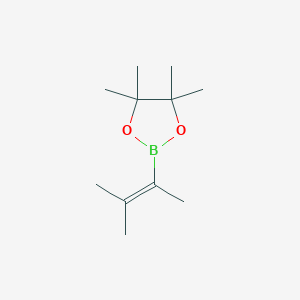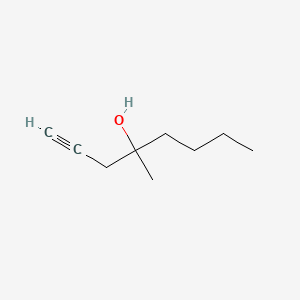
4-Methyl-1-octyn-4-ol
Vue d'ensemble
Description
4-Methyl-1-octyn-4-ol is a chemical compound with the CAS number 22128-43-4 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Methyl-1-octyn-4-ol involves the use of metallic magnesium and anhydrous tetrahydrofuran in a glass reactor .Molecular Structure Analysis
The molecular formula of 4-Methyl-1-octyn-4-ol is C9H16O . The InChI code is 1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3 .Physical And Chemical Properties Analysis
4-Methyl-1-octyn-4-ol is a liquid at room temperature . It has a molecular weight of 140.23 . The compound should be stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Corrosion Inhibition
One of the significant applications of acetylenic alcohols, including compounds similar to 4-Methyl-1-octyn-4-ol, is in the field of corrosion inhibition. For instance, the use of 1-octyn-3-ol has shown promising results in inhibiting nickel corrosion. This effectiveness is observed in acid environments, such as deaerated HCl or H2SO4 solutions, and is attributed to the formation of polymeric films on metal surfaces (Frignani, Monticelli, & Trabanelli, 1998).
Synthesis and Spectroscopic Analysis
The synthesis and spectroscopic analysis of compounds structurally related to 4-Methyl-1-octyn-4-ol have been a subject of study. For instance, the synthesis of 4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol, and its analysis using quantum mechanical calculations, highlights its application in laboratory reagent development and optical parameter determination (Ajay Praveenkumar et al., 2021).
Pheromone Research
Similar molecules, such as stereoisomers of 3-methyl-octan-4-ol and 5-methyl-octan-4-ol, have been explored in the context of pheromone chirality for certain species of weevils. These studies contribute significantly to our understanding of insect behavior and can be leveraged for pest management strategies (Perez et al., 1994).
Mosquito Attraction Research
In the field of entomology, the structural analogs of 4-Methyl-1-octyn-4-ol are examined for their mosquito-attracting properties. This research aids in the development of more effective mosquito traps and control methods, potentially impacting public health by reducing mosquito-borne diseases (Cilek et al., 2012).
Solid-State Chemistry and Material Synthesis
The exploration of porous manganese oxide materials in solid-state chemistry, where the properties of compounds like 4-Methyl-1-octyn-4-ol can be relevant, leads to potential applications in catalysis, adsorption, sensors, batteries, and more. These studies are crucial for the development of new materials with unique electrical and catalytic properties (Suib, 2008).
Safety And Hazards
4-Methyl-1-octyn-4-ol is classified under the GHS07 hazard class . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
4-methyloct-1-yn-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNNGOBVFMFPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447950 | |
| Record name | 1-Octyn-4-ol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-octyn-4-ol | |
CAS RN |
22128-43-4 | |
| Record name | 4-Methyl-1-octyn-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22128-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octyn-4-ol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

